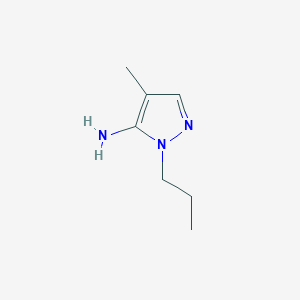

4-Metil-1-propil-1H-pirazol-5-amina

Descripción general

Descripción

4-Methyl-1-propyl-1h-pyrazol-5-amine (MPP) is a synthetic compound used in a variety of scientific research applications. It is a highly versatile compound that can be used to study the effects of chemical structure and properties on biochemical and physiological processes. MPP has been used in a variety of research areas, including pharmacology, toxicology, and cell biology.

Aplicaciones Científicas De Investigación

Actividad antioxidante

Los derivados de pirazol, incluidos aquellos similares a la 4-Metil-1-propil-1H-pirazol-5-amina, se han estudiado por sus propiedades antioxidantes. Estos compuestos pueden eliminar los radicales libres, que son dañinos para los sistemas biológicos. La actividad antioxidante es crucial ya que puede prevenir el estrés oxidativo que lleva a enfermedades crónicas .

Propiedades anticancerígenas

Algunos derivados de pirazol han mostrado efectos citotóxicos en líneas celulares humanas, lo que los convierte en posibles candidatos para el tratamiento del cáncer. Por ejemplo, ciertos derivados se han evaluado por su efectividad contra las células de carcinoma colorrectal, lo que indica el potencial de la this compound en la investigación oncológica .

Desarrollo de medicamentos

El anillo de pirazol es un motivo común en muchos medicamentos farmacéuticos debido a su amplia gama de propiedades terapéuticas y farmacológicas. La investigación de nuevos derivados, como la this compound, podría conducir al desarrollo de nuevos medicamentos para diversas enfermedades .

Síntesis de moléculas bioactivas

Los derivados de pirazol son bloques de construcción valiosos en la síntesis de moléculas bioactivas. Sirven como precursores clave en la preparación de ingredientes farmacéuticos activos y productos naturales, destacando la importancia de la this compound en la química orgánica sintética .

Actividades farmacológicas

Los pirazoles exhiben una amplia gama de actividades fisiológicas y farmacológicas. La investigación de compuestos como la this compound podría descubrir nuevas aplicaciones farmacológicas, como efectos antiinflamatorios, analgésicos o antipiréticos .

Aplicaciones agroquímicas

La versatilidad estructural de los derivados de pirazol los hace adecuados para aplicaciones agroquímicas. Se pueden utilizar para desarrollar nuevos pesticidas o herbicidas, contribuyendo a la ciencia agrícola y la seguridad alimentaria .

Ciencia de materiales

Los derivados de pirazol también pueden desempeñar un papel en la ciencia de materiales. Sus propiedades químicas únicas pueden contribuir al desarrollo de nuevos materiales con funcionalidades específicas, como polímeros conductores o sensores moleculares .

Agentes antimicrobianos

Los estudios han explorado el potencial de los derivados de pirazol como agentes antimicrobianos. La capacidad de estos compuestos para inhibir el crecimiento de bacterias y hongos los convierte en candidatos interesantes para nuevos fármacos antimicrobianos .

Safety and Hazards

Mecanismo De Acción

Target of Action

Pyrazole derivatives, a class of compounds to which 4-methyl-1-propyl-1h-pyrazol-5-amine belongs, are known to interact with a variety of biological targets .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces .

Biochemical Pathways

It’s worth noting that pyrazole derivatives are known to influence a wide range of biochemical pathways .

Result of Action

Pyrazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Análisis Bioquímico

Biochemical Properties

4-Methyl-1-propyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine-coupled pyrazole derivatives, which exhibit antileishmanial and antimalarial activities . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound’s interaction with biomolecules can influence various biochemical pathways, making it a valuable subject of study in biochemical research.

Cellular Effects

The effects of 4-Methyl-1-propyl-1H-pyrazol-5-amine on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives, including 4-Methyl-1-propyl-1H-pyrazol-5-amine, have demonstrated anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities . These effects are mediated through the modulation of signaling pathways and gene expression, leading to altered cellular functions and metabolic processes.

Molecular Mechanism

The molecular mechanism of action of 4-Methyl-1-propyl-1H-pyrazol-5-amine involves its interaction with various biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to inhibition or activation of their functions. For instance, the compound’s interaction with hydrazine-coupled pyrazole derivatives has been shown to inhibit the activity of enzymes involved in leishmaniasis and malaria . Additionally, it can modulate gene expression by binding to DNA or interacting with transcription factors, thereby influencing cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-1-propyl-1H-pyrazol-5-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives exhibit varying degrees of stability and degradation, which can impact their efficacy and safety in in vitro and in vivo studies . Long-term exposure to 4-Methyl-1-propyl-1H-pyrazol-5-amine may lead to changes in cellular function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of 4-Methyl-1-propyl-1H-pyrazol-5-amine vary with different dosages in animal models. Studies have demonstrated that pyrazole derivatives are safe and well-tolerated at specific dosages, such as 300 mg/kg and 100 mg/kg through oral and parenteral administration, respectively . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-dependent responses are critical considerations in the study of this compound’s effects in animal models.

Metabolic Pathways

4-Methyl-1-propyl-1H-pyrazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. Pyrazole derivatives are known to participate in oxidative aromatization reactions, leading to the formation of more complex heterocyclic systems . These metabolic pathways can influence the compound’s activity and efficacy, as well as its impact on metabolic flux and metabolite levels. Understanding these pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of 4-Methyl-1-propyl-1H-pyrazol-5-amine within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions can impact the compound’s bioavailability and efficacy, as well as its potential side effects. Studying the transport and distribution of this compound is crucial for understanding its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 4-Methyl-1-propyl-1H-pyrazol-5-amine can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in cellular processes. Understanding the subcellular localization of 4-Methyl-1-propyl-1H-pyrazol-5-amine is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

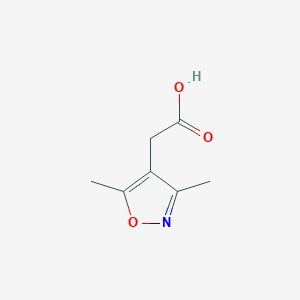

IUPAC Name |

4-methyl-2-propylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-4-10-7(8)6(2)5-9-10/h5H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKRPMVQKPWSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360186 | |

| Record name | 4-Methyl-1-propyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3702-14-5 | |

| Record name | 4-Methyl-1-propyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)

![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)